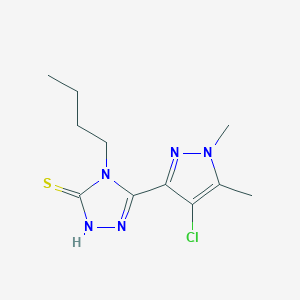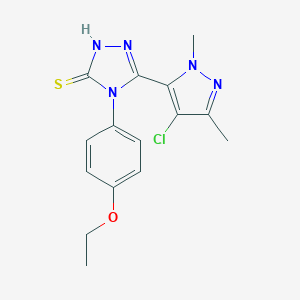![molecular formula C18H17F4NO3 B280033 N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B280033.png)
N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide, also known as MTFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of benzamide derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has also been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
Mécanisme D'action
The exact mechanism of action of N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation, angiogenesis, and tumor growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of various inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. It has also been shown to inhibit the activity of various angiogenic factors, such as VEGF and FGF-2, and to inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is its wide range of biological activities, which makes it a useful tool for studying various biological processes. However, one of the limitations of N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide. One area of interest is its potential use in the treatment of cancer, arthritis, and other inflammatory diseases. Another area of interest is its potential use as a tool for studying various biological processes, such as angiogenesis and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide and its potential side effects.
Méthodes De Synthèse
N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide can be synthesized using a multi-step process that involves the reaction of various reagents. One such method involves the reaction of 4-methoxybenzoyl chloride with 4-aminophenol to form N-(4-methoxyphenyl)-4-aminobenzamide. This intermediate is then reacted with 2,2,3,3-tetrafluoropropyl methanesulfonate to form N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide.
Propriétés
Formule moléculaire |
C18H17F4NO3 |
|---|---|
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-4-(2,2,3,3-tetrafluoropropoxymethyl)benzamide |
InChI |
InChI=1S/C18H17F4NO3/c1-25-15-8-6-14(7-9-15)23-16(24)13-4-2-12(3-5-13)10-26-11-18(21,22)17(19)20/h2-9,17H,10-11H2,1H3,(H,23,24) |
Clé InChI |
MDKZRSCICSLPLV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COCC(C(F)F)(F)F |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COCC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B280002.png)
![methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B280005.png)
![ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280007.png)
![2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide](/img/structure/B280011.png)
![Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B280012.png)

![4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280015.png)
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B280017.png)
![5-({4-nitro-1H-pyrazol-1-yl}methyl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B280018.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B280019.png)